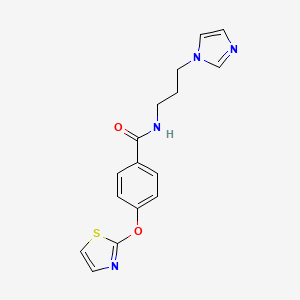

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide

CAS No.: 2034274-85-4

Cat. No.: VC5241790

Molecular Formula: C16H16N4O2S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034274-85-4 |

|---|---|

| Molecular Formula | C16H16N4O2S |

| Molecular Weight | 328.39 |

| IUPAC Name | N-(3-imidazol-1-ylpropyl)-4-(1,3-thiazol-2-yloxy)benzamide |

| Standard InChI | InChI=1S/C16H16N4O2S/c21-15(18-6-1-9-20-10-7-17-12-20)13-2-4-14(5-3-13)22-16-19-8-11-23-16/h2-5,7-8,10-12H,1,6,9H2,(H,18,21) |

| Standard InChI Key | MEXWFHCKQRUSBD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)OC3=NC=CS3 |

Introduction

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an imidazole ring, a thiazole ether linkage, and a benzamide moiety, which are known for their roles in modulating biological pathways.

Synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide

The synthesis of this compound typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, pH, and time to ensure high yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure of the synthesized compound.

Synthetic Route

-

Starting Materials: The synthesis begins with appropriate starting materials, such as imidazole derivatives and thiazole-containing compounds.

-

Coupling Reactions: The imidazole and thiazole moieties are coupled to form the desired intermediate.

-

Benzamide Formation: The benzamide moiety is introduced through a condensation reaction.

-

Purification: The final product is purified using techniques such as chromatography.

Potential Applications

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is of interest in pharmaceutical research due to its potential biological activities. The presence of imidazole and thiazole rings, along with the benzamide group, suggests that this compound could modulate various biological pathways, making it a candidate for drug development.

Biological Activities

-

Pharmacological Properties: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial and anticancer activities .

-

Mechanism of Action: Further research is needed to elucidate the specific binding affinities and mechanisms of action of this compound.

Future Research Directions

-

Biological Assays: Conducting in vitro and in vivo biological assays to assess the compound's efficacy and safety.

-

Molecular Modeling: Performing molecular docking studies to understand the compound's interaction with potential biological targets.

-

Derivative Synthesis: Designing and synthesizing derivatives to enhance biological activity and pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume